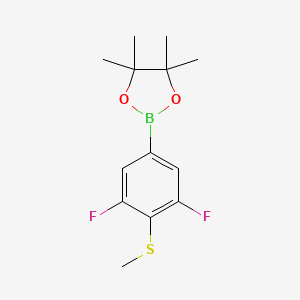

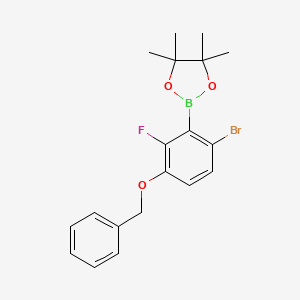

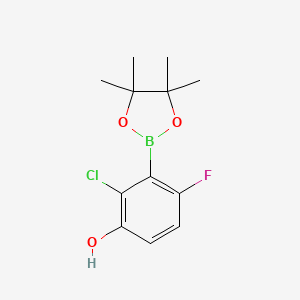

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester has been used in a variety of scientific research applications, including the synthesis of optically active compounds and the synthesis of pharmaceuticals. It has also been used in the synthesis of glycosidase inhibitors, as well as in the synthesis of a variety of other compounds. Additionally, it has been used in the synthesis of boronic acid-containing peptides, which are useful for the development of therapeutic agents.

Mécanisme D'action

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls . The reaction mechanism involves the oxidative addition of an organohalide to a palladium(0) complex, transmetalation with a boron compound, and reductive elimination .

Pharmacokinetics

Boronic acids and their esters are only marginally stable in water . Therefore, their absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by their stability and solubility.

Result of Action

The compound, as a boronic ester, plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The result of its action can be seen in the formation of various organic compounds through the Suzuki–Miyaura coupling reaction .

Action Environment

The action of the compound is influenced by environmental factors such as pH and the presence of water. The compound is only marginally stable in water, and its hydrolysis is considerably accelerated at physiological pH . Therefore, these factors should be considered when using these boronic pinacol esters for pharmacological purposes .

Avantages Et Limitations Des Expériences En Laboratoire

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a variety of synthetic transformations. Additionally, it is highly stable, which makes it an ideal reagent for a variety of synthetic transformations. However, this compound also has some limitations. It is sensitive to light, so it must be stored in a dark place. Additionally, it is sensitive to moisture, so it must be stored in an airtight container.

Orientations Futures

There are several potential future directions for research involving 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester. For example, it could be used to study the effects of boronic esters on metabolic pathways. Additionally, it could be used to study the effects of boronic esters on the structure and function of proteins. It could also be used to study the effects of boronic esters on the pharmacokinetics of drugs. Furthermore, it could be used to develop new synthetic methods for the synthesis of boronic esters. Finally, it could be used to develop new pharmaceuticals and other compounds.

Méthodes De Synthèse

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester is synthesized using a two-step process. In the first step, 2-chloro-6-fluoro-3-hydroxyphenylboronic acid (2CF3HPBA) is synthesized by reacting 2-chloro-6-fluoro-3-hydroxyphenol with boron trifluoride etherate (BF3·OEt2). The second step involves the reaction of 2CF3HPBA with pinacol in the presence of a base, such as triethylamine (TEA). This reaction forms this compound in high yields.

Analyse Biochimique

Biochemical Properties

The 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations

Cellular Effects

The cellular effects of this compound are not well studied. These transformations can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that boronic esters can undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well studied. It is known that boronic esters are only marginally stable in water . The kinetics of hydrolysis is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. It is known that boronic esters are usually bench stable .

Propriétés

IUPAC Name |

2-chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6,16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXVCXSLQMMDND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.